molecular formula C20H26N6O2 B2587347 7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione CAS No. 838899-55-1

7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione

Cat. No.: B2587347
CAS No.: 838899-55-1
M. Wt: 382.468
InChI Key: APWOPFLJBJWDIP-UHFFFAOYSA-N
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Description

7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione is a purine-2,6-dione derivative characterized by:

  • 7-position: Ethyl group, which influences lipophilicity and steric effects.
  • 8-position: A [(4-phenylpiperazin-1-yl)methyl] substituent, a pharmacophore associated with receptor binding (e.g., serotonin or adenosine receptors).
  • 1- and 3-positions: Methyl groups, common in xanthine analogs to modulate metabolic stability and solubility.

Properties

IUPAC Name

7-ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-4-26-16(21-18-17(26)19(27)23(3)20(28)22(18)2)14-24-10-12-25(13-11-24)15-8-6-5-7-9-15/h5-9H,4,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWOPFLJBJWDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the alkylation of a purine derivative with an appropriate alkylating agent, followed by the introduction of the phenylpiperazine group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Purification steps, including recrystallization and chromatography, are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the compound’s structure.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may involve the use of polar aprotic solvents and elevated temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce deoxygenated or hydrogenated compounds. Substitution reactions can lead to a variety of functionalized derivatives with different chemical and biological properties.

Scientific Research Applications

7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It serves as a probe for studying biological processes and interactions, particularly those involving purine receptors and enzymes.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as an anti-inflammatory, analgesic, or anticancer agent.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione involves its interaction with specific molecular targets, such as purine receptors and enzymes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 8-Position

8-Methoxy Derivatives
  • Example : 8-Methoxy-1,3-dimethyl-7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]purine-2,6-dione (Compound 4, ).
    • Key Differences : 8-methoxy vs. 8-[(4-phenylpiperazin-1-yl)methyl].
    • Biological Activity : Exhibited strong chemopreventive action in Vibrio harveyi assays but low radical scavenging capacity .
    • Metabolism : Demonstrated metabolic instability in Cunninghamella models, undergoing biotransformation .
8-Methylsulfonyl Derivatives
  • Example : 7-Ethyl-1,3-dimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione (Compound 34, ).
    • Key Differences : Methylsulfonyl (electron-withdrawing) vs. phenylpiperazinylmethyl (electron-rich).
    • Activity : Acts as a necroptosis inhibitor targeting MLKL, highlighting the role of 8-substituents in modulating kinase interactions .
8-Phenylpiperazinylpropylamino Derivatives
  • Example: 1,3-Dimethyl-8-[3-(4-phenylpiperazinyl)-propylamino]-purine-2,6-diones (). Key Differences: Propylamino linker vs. methyl linker. Activity: Selective 5-HT1A receptor ligands (Ki = 8–50 nM), suggesting phenylpiperazine moieties enhance serotonin receptor affinity .

Substituent Variations at the 7-Position

7-Arylalkyl Derivatives
  • Example : 7-Benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione ().
    • Key Differences : Benzyl (aromatic bulk) vs. ethyl (aliphatic chain).
    • Implications : Arylalkyl groups may improve CNS penetration but reduce metabolic stability .
7-Chlorobenzyl Derivatives
  • Example: 7-(2,4-Dichlorobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione (). Key Differences: Halogenated benzyl group vs. ethyl.
7-Complex Alkylamino Derivatives
  • Example: Bamifylline (7-[2-(Ethyl-(2-hydroxyethyl)amino)ethyl]-8-(phenylmethyl)purine-2,6-dione, ). Key Differences: Hydrophilic hydroxyethylaminoethyl chain vs. ethyl. Activity: Adenosine A1 antagonist and bronchodilator, demonstrating how 7-substituents dictate target selectivity .

Comparative Data Table

Compound Name 7-Substituent 8-Substituent Biological Activity Metabolic Stability References
Target Compound Ethyl (4-Phenylpiperazin-1-yl)methyl Under investigation Unknown -
8-Methoxy derivative (Compound 4) 4-Oxo-4-(4-phenylpiperazinyl)butyl Chemopreventive Low
8-Methylsulfonyl (Compound 34) Ethyl Methylsulfonyl Necroptosis inhibition Not reported
5-HT1A ligand () Arylalkyl 3-(4-Phenylpiperazinyl)propylamino 5-HT1A selective (Ki=8–50 nM) Moderate
Bamifylline Complex alkylamino Phenylmethyl Adenosine A1 antagonist Known

Key Research Findings

  • Receptor Selectivity : Phenylpiperazine-containing derivatives (e.g., ) show high 5-HT1A affinity, suggesting the target compound may interact with serotonin receptors .
  • Chemopreventive Action : 8-Methoxy derivatives () lack radical scavenging but exhibit chemoprevention, implying mechanism-independent bioactivity.
  • Synthetic Accessibility : Methylsulfonyl and halogenated analogs () require multi-step synthesis, whereas phenylpiperazine derivatives () utilize straightforward alkylation.

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